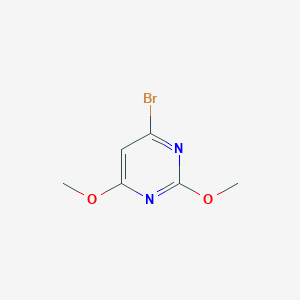

4-Bromo-2,6-dimethoxypyrimidine

Descripción general

Descripción

4-Bromo-2,6-dimethoxypyrimidine is a brominated pyrimidine derivative that is of interest due to its potential use as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. The presence of bromine and methoxy groups on the pyrimidine ring can make it a versatile precursor for further chemical modifications.

Synthesis Analysis

The synthesis of related pyrimidine compounds has been reported in several studies. For instance, 2-amino-4,6-dimethoxypyrimidine (ADM) was prepared from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent, showcasing a method that avoids the use of conventional toxic reagents . Another study reported the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is an important intermediate in the synthesis of pyrimidines, through a multi-step process starting from commercially available methyl 2-(4-bromophenyl) acetate . These methods highlight the synthetic routes that could be adapted for the synthesis of 4-Bromo-2,6-dimethoxypyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied. For example, the crystal structure of a triazole compound containing a pyrimidinylthio group was determined, providing insights into the molecular geometry and intermolecular interactions within the crystal lattice . Similarly, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which could be relevant for understanding the structural aspects of brominated pyrimidine derivatives .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives has been explored in various contexts. Bromination reactions of activated indoles, including 4,6-dimethoxyindoles, have been successfully carried out, indicating that the presence of electron-withdrawing groups can facilitate such reactions . This suggests that the bromination of pyrimidine derivatives, such as 4-Bromo-2,6-dimethoxypyrimidine, could be achieved under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. The preparation of complexes of 4,6-dimethylpyrimidine-2-one with divalent metal ions demonstrated the ambidentate ligand behavior of the pyrimidine derivative, which could be relevant for understanding the binding properties of 4-Bromo-2,6-dimethoxypyrimidine . Additionally, the synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine using novel and simple processes highlights the importance of such intermediates for the preparation of green novel pesticides .

Aplicaciones Científicas De Investigación

1. Synthesis of Uracil Derivatives

A novel synthesis route for 4,5-difunctionalized uracils has been developed using 4-Bromo-2,6-dimethoxypyrimidine. This chemo- and regioselective bromine/magnesium exchange reaction has significant applications in the synthesis of pharmaceuticals like oxypurinol and emivirine (Boudet & Knochel, 2006).

2. Palladium-Catalyzed Reactions

4-Bromo-2,6-dimethoxypyrimidine is used in palladium-catalyzed carbomethoxyvinylation and thienylation reactions. These processes occur in water, highlighting the compound's role in the development of environmentally friendly chemical syntheses (Bašnák et al., 1997).

3. Dehalogenation Studies

Research on the dehalogenation of 2-halogenopyrimidines, including 4-Bromo-2,6-dimethoxypyrimidine, has shown that these compounds undergo specific chemical transformations when treated with hot hydriodic acid. This has implications for the synthesis of various pyrimidine derivatives (Brown & Waring, 1973).

4. Solubility and Solvation Analysis

The solubility of 4-Bromo-2,6-dimethoxypyrimidine in different solvent mixtures has been studied, providing insights into its preferential solvation properties. This research is crucial for understanding the compound's behavior in various chemical environments (Zheng et al., 2019).

5. Synthesis of Pyrimidine Derivatives

The compound is involved in the synthesis of diverse pyrimidine derivatives, including uracil-5- and adenine-8-phosphonic acids, which have potential applications in medicinal chemistry and drug development (Maruyama et al., 1983).

6. Synthesis of Antifolate Compounds

4-Bromo-2,6-dimethoxypyrimidine plays a role in the synthesis of nonclassical antifolates, which are compounds of interest for their potential inhibitory effects on dihydrofolate reductase, an enzyme targeted in cancer therapy (Gangjee et al., 1991).

7. Antitumor Activity

Research into compounds synthesized from 4-Bromo-2,6-dimethoxypyrimidine, such as BW301U, has demonstrated significant lipid-soluble inhibitory effects on mammalian dihydrofolate reductase and antitumor activity against specific cancer cell lines (Grivsky et al., 1980).

8. Synthesis of Bipyridyl Compounds

The compound is used in the synthesis of complex molecules like 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, which are important in materials science and coordination chemistry (Yu-yan, 2004).

9. Microwave-Assisted Synthesis

4-Bromo-2,6-dimethoxypyrimidine is involved in microwave-assisted synthesis processes, enabling the rapid and efficient production of compounds with potential antiproliferative activities (Patel et al., 2022).

Safety And Hazards

Direcciones Futuras

4-Bromo-2,6-dimethoxypyrimidine has garnered tremendous attention in scientific circles due to its unique and valuable properties . It has dynamic roles in medicinal and agrochemical industries . Based on their strategies and applications, benzimidazole derivatives have become a focus for organic chemists .

Propiedades

IUPAC Name |

4-bromo-2,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHOSMVQVHFCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461255 | |

| Record name | 4-Bromo-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-dimethoxypyrimidine | |

CAS RN |

60186-89-2 | |

| Record name | 4-Bromo-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

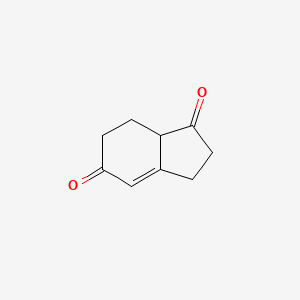

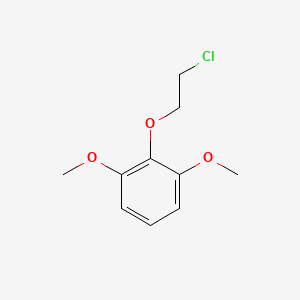

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.